molecular formula C10H8F2O B3015986 4,4-Difluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 1545673-43-5

4,4-Difluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B3015986
CAS No.: 1545673-43-5
M. Wt: 182.17
InChI Key: OVELXNJTHQQMPS-UHFFFAOYSA-N
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Description

4,4-Difluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the introduction of fluorine atoms into a naphthalenone precursor. Common synthetic routes may include:

    Fluorination Reactions: Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms.

    Ketone Formation: Oxidation of corresponding alcohols or direct introduction of the ketone group through Friedel-Crafts acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable fluorination techniques and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification methods may be employed.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group to form alcohols.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4,4-Difluoro-3,4-dihydronaphthalen-1(2H)-one may have applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. Potential pathways may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3,4-dihydronaphthalen-1(2H)-one
  • 3,4-Dihydronaphthalen-1(2H)-one
  • 4,4-Dichloro-3,4-dihydronaphthalen-1(2H)-one

Properties

IUPAC Name

4,4-difluoro-2,3-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-10(12)6-5-9(13)7-3-1-2-4-8(7)10/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVELXNJTHQQMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545673-43-5
Record name 4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one
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